6-Fluoro-5-(methoxymethyl)pyridin-3-amine
Description
Contemporary Significance of Fluorinated Heterocycles in Chemical Research
The introduction of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry. tandfonline.com This strategy is employed to enhance a molecule's pharmacological profile by leveraging the unique properties of the fluorine atom. Heterocyclic compounds are fundamental platforms for drug discovery, with approximately 85% of all bioactive compounds featuring a heterocyclic moiety. tandfonline.com When combined with fluorine, their potential is significantly amplified.
The success of this approach is evidenced by the large number of fluorinated drugs on the market, which account for about 20% of all pharmaceuticals. nih.gov The first fluorinated drug, Fludrocortisone, was approved in 1954, and since then, over 300 such compounds have been introduced. tandfonline.com The inclusion of fluorine can lead to several advantages:
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance metabolic stability and prolong a drug's half-life. tandfonline.comnih.gov
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can improve bioavailability and binding affinity to target receptors. tandfonline.comnih.gov
Enhanced Permeability: The presence of fluorine can increase a molecule's membrane permeability. nih.govmdpi.com
Bioisosterism: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of a molecule's interaction with biological targets. nih.gov
The versatility of fluorinated heterocycles is demonstrated by the 41 such small molecules approved by the FDA between 2016 and 2024, spanning therapeutic areas like oncology and infectious diseases. tandfonline.com These compounds are also valuable as diagnostic tools in imaging techniques such as ¹⁹F-MRI and ¹⁸F-PET. nih.govmdpi.com
Table 1: Key Properties and Advantages of Incorporating Fluorine into Heterocycles
| Property | Description | Impact on Chemical Research |
| Bond Strength | The C-F bond is exceptionally strong and stable. | Increases metabolic stability, leading to improved drug half-life. tandfonline.com |
| Electronegativity | Fluorine is the most electronegative element. | Modulates the pKa of adjacent functional groups, enhancing receptor binding and bioavailability. nih.gov |
| Steric Size | Fluorine has a minimal steric footprint, similar to hydrogen. | Allows for substitution without significantly altering molecular size or shape. tandfonline.com |
| Lipophilicity | Fluorination can alter a molecule's lipophilicity. | Can improve membrane permeability and absorption. mdpi.com |
The Pyridin-3-amine Scaffold: A Versatile Platform in Organic Synthesis
The pyridin-3-amine structure is a privileged scaffold in organic synthesis and medicinal chemistry. Pyridine (B92270), a six-membered heteroaromatic ring containing a nitrogen atom, is a common feature in numerous natural products, including alkaloids and vitamins. nih.gov Its derivatives are foundational to many therapeutic agents and functional materials. nih.govresearchgate.net
The pyridin-3-amine scaffold offers a versatile platform for several reasons:
Multiple Reaction Sites: The pyridine ring and the amino group provide multiple sites for chemical modification, allowing for the straightforward synthesis of diverse libraries of compounds. nih.gov
Pharmacophoric Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many biological systems. The amino group can serve as a hydrogen bond donor and a nucleophilic site for further functionalization. nih.gov
Solubility: The pyridine nucleus, being weakly basic, can improve the water solubility of molecules, which is a desirable trait for pharmaceutical candidates. nih.gov
Various synthetic strategies have been developed to construct substituted pyridines. These include multicomponent reactions, which allow for the efficient assembly of complex molecules from simple starting materials, and cycloaddition reactions. acs.orgnih.gov For instance, a formal (3+3) cycloaddition between enamines and unsaturated aldehydes has been used for the large-scale synthesis of a substituted pyridin-3-amine that serves as a key raw material for the drug sotorasib. acs.org The versatility of the pyridine scaffold has led to its incorporation in drugs targeting a wide range of diseases. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
6-fluoro-5-(methoxymethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H9FN2O/c1-11-4-5-2-6(9)3-10-7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
LWYGIDRGPNUTML-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CC(=C1)N)F |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 6 Fluoro 5 Methoxymethyl Pyridin 3 Amine
Reactions at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, participating in reactions with various electrophiles.
While the primary amine at the C-3 position is generally more nucleophilic than the pyridine nitrogen, reactions can occur at the ring nitrogen under specific conditions. N-alkylation of aminopyridines can be achieved using alkyl halides. researchgate.net To favor reaction at the less nucleophilic pyridine nitrogen over the exocyclic amine, the amine group may first be protected. Direct N-monoalkylation of 3-aminopyridines has been achieved through reductive amination-type conditions using a carboxylic acid and sodium borohydride, which favors modification of the exocyclic amine. researchgate.net However, quaternization of the pyridine nitrogen with reagents like methyl iodide is a fundamental reaction of pyridines.
N-acylation at the pyridine nitrogen is less common than at the exocyclic amine but can be a key step in certain catalytic cycles. For instance, catalysts like 4-(Dimethylamino)pyridine (DMAP) function via the formation of a highly reactive N-acylpyridinium intermediate. nih.gov The competition between N-acylation at the ring versus the exocyclic amine is influenced by the reaction conditions, with catalysts often determining the site of acylation. nih.govnih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions of Pyridine Systems
| Reactant Class | Reagent(s) | Conditions | Product Class | Reference(s) |
|---|---|---|---|---|
| 3-Aminopyridine | R-COOH, NaBH₄ | THF | N-alkyl-3-aminopyridine | researchgate.net |
| Pyridine | Alkyl Halide (e.g., CH₃I) | Varies | N-Alkylpyridinium Salt | General Reactivity |
The pyridine nitrogen can be oxidized to form a pyridine N-oxide using various oxidizing agents such as hydrogen peroxide, peroxy acids (like m-CPBA), or Caro's acid. researchgate.net This transformation significantly alters the electronic properties of the pyridine ring. The N-oxide group acts as a strong π-donor and a σ-acceptor, increasing the electron density at the C-2 and C-4 positions and activating them towards electrophilic substitution. Conversely, it deactivates the ring towards nucleophilic substitution but facilitates reactions that proceed through intermediates like Reissert-Henze type reactions. nih.gov
The formation of an N-oxide from a substituted pyridine is a well-established strategy to facilitate further functionalization. For example, N-oxidation has been used as a key step in the synthesis of meta-fluorinated pyridines, where the N-oxide intermediate enables a nucleophilic fluorination reaction that would otherwise be challenging. nih.gov
Table 2: Typical Conditions for Pyridine N-Oxidation
| Reactant Class | Oxidizing Agent | Conditions | Product Class | Reference(s) |
|---|---|---|---|---|
| Substituted Pyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | Pyridine N-oxide | nih.gov |
Chemical Modifications of the Amine Functionality (C-3 Position)
The primary amine at the C-3 position is a versatile functional group, serving as a nucleophile and a precursor for a wide range of derivatives.
The nucleophilic nature of the C-3 amine allows for straightforward derivatization.
Amides: Acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms the corresponding amides. This is a common transformation for aminopyridines. researchgate.net
Carbamates: Reaction with chloroformates (e.g., ethyl chloroformate) or isocyanates yields carbamates. These can also be formed from the corresponding isocyanate generated in situ.
Ureas and Thioureas: Ureas are synthesized by reacting the amine with an isocyanate or by using phosgene equivalents followed by another amine. nih.gov The analogous thioureas are prepared using isothiocyanates. ias.ac.inuea.ac.ukresearchgate.net These derivatives are significant in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of N-trifluoromethyl ureas from 3-aminopyridine derivatives has also been described, proceeding through a carbamate intermediate. researchgate.net
Table 3: Synthesis of Amine Derivatives from 3-Aminopyridine Analogs
| Derivative | Reagent Class | Conditions | Product Class | Reference(s) |
|---|---|---|---|---|
| Amide | Acyl Chloride or Anhydride | Base (e.g., Pyridine) | N-(Pyridin-3-yl)amide | researchgate.net |
| Carbamate | Alkyl Chloroformate | Base | Alkyl (pyridin-3-yl)carbamate | General Reactivity |
| Urea | Isocyanate | Aprotic Solvent | N,N'-Disubstituted Urea | nih.gov |
The primary aromatic amine at C-3 can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). acs.orgresearchgate.net The resulting pyridin-3-diazonium salt is a valuable intermediate that can undergo various substitution reactions where dinitrogen gas (N₂) serves as an excellent leaving group.
A key application of this intermediate is the Sandmeyer reaction , which allows for the introduction of various functionalities. wikipedia.orgbyjus.com
Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 3-chloro- or 3-bromopyridine derivative. mnstate.edunih.govgoogle.com
Hydroxylation: Heating the acidic solution of the diazonium salt allows for reaction with water to produce the corresponding 3-hydroxypyridine. This transformation typically requires higher temperatures than the Sandmeyer reaction. wikipedia.org
Table 4: Diazotization and Subsequent Sandmeyer-type Reactions
| Starting Material | Reagent(s) | Transformation | Product Class | Reference(s) |
|---|---|---|---|---|
| 3-Aminopyridine analog | 1. NaNO₂, aq. HCl, 0-5 °C2. CuCl | Diazotization, then Chlorination | 3-Chloropyridine analog | nih.govgoogle.com |
While the existing amine at C-3 is achiral, the pyridine ring itself can be a substrate for catalytic asymmetric hydrogenation to produce chiral piperidine derivatives. This transformation is of great importance in pharmaceutical synthesis. nih.gov The hydrogenation of pyridines often requires harsh conditions, but various homogeneous and heterogeneous catalysts, including those based on rhodium, ruthenium, and iridium, have been developed to achieve high enantioselectivity under milder conditions. dicp.ac.cnacs.org The reaction can create multiple stereocenters simultaneously. dicp.ac.cnnih.govresearchgate.net
Direct asymmetric reductive amination (DARA) is a powerful related method for synthesizing chiral amines from ketones and an ammonia source. acs.orgresearchgate.net While not a direct modification of the existing amine, the principles of asymmetric catalysis are central. Chiral pyridine-derived ligands are often employed in catalysts for these types of transformations, highlighting the synergy between pyridine chemistry and asymmetric synthesis. researchgate.netnih.govdigitellinc.com
Table 5: Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
| Substrate Class | Catalyst System | Conditions | Product Class | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Substituted Pyridines | Pd(OH)₂/C with chiral auxiliary | H₂ (100 bar), Acetic Acid | Chiral Piperidines | Auxiliary-based method | dicp.ac.cn |
| N-iminopyridinium ylides | Rh(COD)₂BF₄ with chiral phosphine ligand | H₂ (20 atm), CH₂Cl₂ | Chiral Piperidines | Hydrogenation of ylide derivatives | nih.gov |
Reactivity and Transformations Involving the Fluorine Atom (C-6 Position)
The fluorine atom at the C-6 position is a key site for functionalization. Its high electronegativity makes the C-6 carbon electron-deficient and thus susceptible to nucleophilic attack. Furthermore, the C-F bond can be activated by various modern catalytic methods.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine
The fluorine atom on the electron-deficient pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone for introducing a wide array of substituents at the C-6 position. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic C-6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring.
The SNAr reactivity of fluorinated pyridines allows for the displacement of the fluorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. For instance, reaction with alkoxides (e.g., sodium methoxide) would yield the corresponding 6-methoxy derivative, while amines can be used to introduce substituted amino groups at this position. Thiolates can similarly be employed to form 6-thioether compounds.
| Nucleophile (Nu-H) | Reagent/Conditions | Product at C-6 |
| Alcohol (R-OH) | NaH or K₂CO₃, DMF, heat | Ether (-OR) |
| Amine (R₂NH) | Base (e.g., DIEA), Dioxane or DMSO, heat | Amine (-NR₂) |
| Thiol (R-SH) | K₂CO₃, DMF, heat | Thioether (-SR) |
| This table presents typical conditions for SNAr reactions on activated fluoroaromatic systems. |
C-F Bond Activation and Functionalization via Modern Catalytic Systems
While SNAr is a powerful tool, modern organometallic chemistry offers alternative pathways for C-F bond functionalization through catalytic activation. Transition metal complexes, particularly those of nickel, palladium, and platinum, can cleave the strong C-F bond, enabling a range of cross-coupling reactions.
The process typically begins with the oxidative addition of the C-F bond to a low-valent metal center [e.g., Ni(0) or Pd(0)]. This step forms an organometallic intermediate (Ar-M(II)-F), which can then participate in various catalytic cycles. For example, this intermediate can undergo transmetalation with an organoboron reagent in a Suzuki coupling or with an organozinc reagent in a Negishi coupling to form a new carbon-carbon bond at the C-6 position.
Recent advancements have focused on developing catalytic systems that are more efficient and selective. For instance, nickel complexes with specific phosphine or N-heterocyclic carbene (NHC) ligands have shown remarkable efficacy in activating C-F bonds for cross-coupling reactions. These methods provide a transition-metal-catalyzed alternative to traditional SNAr for forming C-C, C-N, and C-O bonds. nih.govmdpi.com
| Reaction Type | Catalyst System (Example) | Coupling Partner | Product at C-6 |
| Suzuki Coupling | Pd(OAc)₂ / Ligand | Ar-B(OH)₂ | Aryl group |
| Negishi Coupling | NiCl₂(dppp) | R-ZnX | Alkyl/Aryl group |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | R₂NH | Amine (-NR₂) |
| This table illustrates potential modern catalytic reactions for C-F functionalization based on systems used for other fluoropyridines. |
Transformations of the Methoxymethyl Group (C-5 Position)
The methoxymethyl group at the C-5 position offers another handle for synthetic modification, primarily through cleavage of the ether linkage or reactions involving the benzylic-like methylene group.
Deprotection and Derivatization of Ether Linkages
The methoxymethyl (MOM) ether can be cleaved under various conditions to reveal the corresponding hydroxymethyl group (-CH₂OH). This transformation is valuable as it unmasks a primary alcohol, which can be further derivatized.
Standard methods for MOM deprotection involve treatment with acids. Both Brønsted acids (e.g., HCl, trifluoroacetic acid) and Lewis acids (e.g., BBr₃, TiCl₄) are effective. The choice of reagent depends on the sensitivity of other functional groups in the molecule. For example, strong acidic conditions might affect other parts of the molecule, so milder Lewis acid conditions are often preferred.
| Reagent | Solvent | Conditions | Product at C-5 |
| Hydrochloric Acid (HCl) | THF / Water | Room Temp or Heat | Hydroxymethyl (-CH₂OH) |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp | Hydroxymethyl (-CH₂OH) |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile or DCM | Room Temp | Hydroxymethyl (-CH₂OH) |
| This table shows common reagents for the cleavage of methoxymethyl ethers. |
Once the hydroxymethyl group is exposed, it can be subjected to a variety of standard transformations, such as esterification or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
Oxidation/Reduction of the Methoxymethyl Side Chain
The methylene group of the methoxymethyl substituent is analogous to a benzylic position and is susceptible to both oxidation and reduction.
Oxidation: The methoxymethyl group can be oxidized to a formyl group (-CHO) or further to a carboxylic acid group (-COOH). Selective oxidation to the aldehyde is often achieved using milder oxidizing agents. TEMPO-based systems (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant are known for selectively oxidizing primary alcohols (formed in situ after deprotection) to aldehydes without over-oxidation. nih.gov Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), would likely oxidize the group directly to a carboxylic acid. Catalytic systems, such as those using copper with TBHP (tert-butyl hydroperoxide) as an oxidant, have been used for the oxidation of benzylic ethers to the corresponding esters, which can then be hydrolyzed to the carboxylic acid. rsc.org
Reduction: The methoxymethyl group can be reduced to a methyl group (-CH₃) via hydrogenolysis. This reaction involves the cleavage of the C-O ether bond with hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). This transformation effectively replaces the methoxymethyl substituent with a simple methyl group, which can be useful for structure-activity relationship studies in medicinal chemistry.
Cross-Coupling and C-H Functionalization Reactions
Beyond the transformations of the specific functional groups, the pyridine ring itself can participate in cross-coupling and C-H functionalization reactions, although the regioselectivity will be influenced by the existing substituents.
Cross-Coupling Reactions: While the C-F bond can be used directly in some cross-coupling reactions, it is often more practical to first convert it to a more reactive C-Br or C-I bond via SNAr with a halide source or other methods. The resulting 6-halo-5-(methoxymethyl)pyridin-3-amine would be a versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkynyl, vinyl, and amino substituents at the C-6 position.
C-H Functionalization: Direct C-H functionalization is a modern and atom-economical strategy for modifying aromatic rings. In the case of 6-fluoro-5-(methoxymethyl)pyridin-3-amine, the most likely positions for C-H activation would be C-2 and C-4, as they are the only available C-H bonds on the ring. The regioselectivity of such reactions is complex and would be directed by the electronic and steric effects of the existing groups, as well as the specific catalyst and directing group strategy employed. The amino group at C-3 is a powerful directing group and could potentially direct metallation to the C-2 or C-4 position, enabling the introduction of new substituents at these sites.
Theoretical and Computational Investigations of 6 Fluoro 5 Methoxymethyl Pyridin 3 Amine
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in determining the electronic nature and energy landscape of a molecule. These methods can predict a variety of properties, from the three-dimensional arrangement of atoms to the distribution of electron density, which dictates the molecule's behavior in chemical reactions.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. A key application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized.
For 6-Fluoro-5-(methoxymethyl)pyridin-3-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its optimized geometrical parameters. These parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The resulting data provides a precise, theoretical model of the molecular structure.
Beyond geometry, these calculations also yield crucial electronic properties such as the total energy, dipole moment, and polarizability. The total energy is an indicator of the molecule's stability, while the dipole moment provides insight into its polarity, which influences its solubility and intermolecular interactions.
Illustrative Optimized Geometrical Parameters for this compound
Disclaimer: The following table contains hypothetical data for illustrative purposes, as a specific computational study for this molecule is not publicly available. The values are representative of what would be expected for a molecule of this type based on studies of similar compounds.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-N3 | 1.39 |
| C3-C4 | 1.40 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.41 | |
| C6-F | 1.35 | |
| C5-C7 (CH2) | 1.51 | |
| C7-O8 | 1.43 | |
| O8-C9 (CH3) | 1.42 | |
| Bond Angles (˚) | N1-C2-N3 | 123.5 |
| C2-N3-C4 | 118.0 | |
| N3-C4-C5 | 121.0 | |
| C4-C5-C6 | 119.5 | |
| F-C6-N1 | 117.0 | |
| Dihedral Angles (˚) | C4-C5-C7-O8 | -178.5 |
| C5-C7-O8-C9 | 179.0 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, indicating its ability to donate electrons. A higher EHOMO value suggests a better electron donor. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, indicating its ability to accept electrons. A lower ELUMO value suggests a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability.
From the HOMO and LUMO energies, several global reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These indices provide quantitative measures of a molecule's reactivity. For instance, chemical hardness signifies resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to greater hardness and lower reactivity.
Illustrative FMO Energies and Reactivity Indices for this compound
Disclaimer: The following table contains hypothetical data for illustrative purposes, as a specific computational study for this molecule is not publicly available. The values are representative of what would be expected for a molecule of this type.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 |
| HOMO-LUMO Energy Gap | ΔE | 4.90 |
| Electronegativity | χ | 3.70 |
| Chemical Hardness | η | 2.45 |
| Chemical Softness | S | 0.41 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like nitrogen and oxygen. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms. Green areas represent regions of neutral potential.
For this compound, an MEP analysis would likely reveal negative potential around the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the methoxymethyl group, and the nitrogen of the amine group, identifying these as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amine group, indicating their susceptibility to nucleophilic attack and their potential to act as hydrogen bond donors.
Computational Prediction and Interpretation of Spectroscopic Data
Computational methods are also highly effective in predicting and interpreting various types of molecular spectra. By simulating spectra theoretically, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.
Theoretical calculations, typically performed at the same DFT level as the geometry optimization, can predict the vibrational frequencies and intensities of a molecule. By analyzing the atomic displacements for each calculated frequency, a precise assignment can be made to the corresponding vibrational mode (e.g., C-H stretch, N-H bend).
However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to achieve better agreement with experimental data. A detailed comparison between the scaled theoretical frequencies and an experimental spectrum allows for a confident and complete assignment of the observed vibrational bands.
Illustrative Calculated Vibrational Frequencies and Assignments for this compound
Disclaimer: The following table contains hypothetical data for illustrative purposes, as a specific computational study for this molecule is not publicly available. The values are representative of what would be expected for a molecule of this type.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| 3580 | 3437 | N-H asymmetric stretch |
| 3475 | 3336 | N-H symmetric stretch |
| 3105 | 2981 | Aromatic C-H stretch |
| 3010 | 2890 | CH3 asymmetric stretch |
| 2950 | 2832 | CH2 symmetric stretch |
| 1630 | 1565 | NH2 scissoring |
| 1595 | 1531 | Pyridine ring C=C/C=N stretch |
| 1280 | 1229 | C-F stretch |
| 1120 | 1075 | C-O-C asymmetric stretch |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C.
Theoretical calculations can predict the NMR chemical shifts for a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).
These predictions are highly valuable for assigning peaks in complex experimental NMR spectra. Furthermore, computational methods can explore how different molecular conformations affect the chemical shifts. For a flexible molecule like this compound, which has a rotatable methoxymethyl group, calculations can be performed on different conformers to understand their relative stabilities and how rotation around the C5-C7 bond might influence the NMR spectrum. This can help in interpreting the experimentally observed spectrum, which may be an average of several rapidly interconverting conformers.
Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
Disclaimer: The following table contains hypothetical data for illustrative purposes, as a specific computational study for this molecule is not publicly available. The values are representative of what would be expected for a molecule of this type.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C2 | 145.2 | 7.85 |
| C3 | 138.5 | - |
| C4 | 120.1 | 6.90 |
| C5 | 130.8 | - |
| C6 | 158.9 (d, JCF) | - |
| C7 (-CH2-) | 72.5 | 4.45 |
| C9 (-CH3) | 59.3 | 3.35 |
| N3-H | - | 4.10 |
Conformational Analysis and Stereochemical Studies
The conformational landscape of this compound is primarily defined by the rotation around the single bonds associated with the methoxymethyl substituent. Specifically, the dihedral angles involving the pyridine ring and the methoxymethyl group give rise to different spatial arrangements, or conformers, each with a distinct energy. Computational methods, such as Density Functional Theory (DFT), are employed to perform potential energy surface scans, where the energy of the molecule is calculated as a function of the rotation around a specific bond. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to interconversion.
The key rotational degrees of freedom in this compound are the torsion angles around the C5-CH2 and the CH2-O bonds of the methoxymethyl group. The relative energies of the different conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. For instance, the orientation of the methoxymethyl group relative to the fluorine atom and the amino group can lead to stabilizing or destabilizing effects. A systematic conformational search would reveal the most stable, low-energy conformations that the molecule is likely to adopt.
Below is a representative data table illustrating the kind of information that would be obtained from a computational conformational analysis. The dihedral angles and relative energies are hypothetical values for illustrative purposes.
Table 1: Calculated Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C4-C5-CH2-O) (°) | Dihedral Angle (C5-CH2-O-CH3) (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 60 | 180 | 0.00 |
| B | 180 | 180 | 1.25 |
| C | -60 | 180 | 0.85 |
| D | 60 | 60 | 2.10 |
| E | 180 | 60 | 3.50 |
| F | -60 | 60 | 2.90 |
Computational Mechanistic Studies of Reactions Involving the Compound
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, several types of reactions could be investigated, including electrophilic aromatic substitution on the pyridine ring, nucleophilic substitution at the methoxymethyl group, and reactions involving the amino group. Computational mechanistic studies typically involve locating the transition state structures for each step of a proposed reaction pathway and calculating the activation energies. This information provides a detailed picture of the reaction kinetics and thermodynamics, helping to predict the most likely reaction products under different conditions.
For example, in an electrophilic aromatic substitution reaction, computational models can predict the regioselectivity by comparing the activation energies for attack at different positions on the pyridine ring. The electronic effects of the fluorine, amino, and methoxymethyl substituents play a crucial role in determining the most favorable site for electrophilic attack. The calculations would involve optimizing the geometries of the reactants, the intermediate Wheland complexes, the transition states, and the products.
The following table provides a hypothetical example of calculated activation energies for the nitration of this compound at different positions on the pyridine ring, illustrating how computational studies can predict regioselectivity.
Table 2: Calculated Activation Energies for Nitration of this compound
| Position of Attack | Activation Energy (kcal/mol) | Relative Rate |
|---|---|---|
| C2 | 25.8 | 1 |
| C4 | 22.1 | 45 |
Solvation Models and Environmental Effects on Molecular Properties
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to simulate the effects of a solvent on the molecular properties of this compound. These models can be broadly categorized into two types: implicit and explicit solvation models.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and are well-suited for calculating properties such as the solvation free energy and the effect of the solvent on conformational equilibria and reaction rates. For this compound, an increase in solvent polarity would be expected to stabilize more polar conformers and could also influence the activation energies of reactions by preferentially stabilizing charged transition states.
Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. These models are computationally more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to study the hydrogen bonding interactions between the amino group and protic solvents like water or methanol.
The table below illustrates how a property like the dipole moment of this compound might be predicted to change with the solvent environment using an implicit solvation model.
Table 3: Calculated Dipole Moment of this compound in Different Solvents
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1 | 2.5 |
| Toluene | 2.4 | 3.1 |
| Tetrahydrofuran | 7.5 | 3.8 |
| Acetonitrile | 36.6 | 4.5 |
| Water | 78.4 | 4.9 |
6 Fluoro 5 Methoxymethyl Pyridin 3 Amine As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Heterocyclic Systems
The inherent reactivity of the functional groups on the 6-Fluoro-5-(methoxymethyl)pyridin-3-amine scaffold allows for its use in the synthesis of a variety of complex heterocyclic systems. The amino group serves as a key nucleophile or a precursor to other functionalities, while the fluorine atom can influence the electronic properties of the ring and participate in specific coupling reactions.
The synthesis of fused heterocyclic systems is a prominent application. For instance, derivatives of this aminopyridine can be used to construct bicyclic and tricyclic structures, which are common motifs in biologically active molecules. The strategic placement of the substituents allows for regioselective reactions, guiding the formation of specific isomers. While direct examples for this specific compound are limited in readily available literature, the general principles of pyridine (B92270) chemistry suggest its utility in reactions like intramolecular cyclizations following derivatization of the amino and methoxymethyl groups. The presence of the fluorine atom can also enhance the metabolic stability of the resulting heterocyclic compounds. mdpi.comethernet.edu.et
Design and Synthesis of Chemically Diversified Pyridine Analogs
The pyridine core of this compound is a platform for creating a wide array of chemically diversified analogs. researchgate.net The amino group is a primary site for modification, readily undergoing reactions such as acylation, alkylation, and arylation to introduce a variety of substituents. These modifications can significantly alter the steric and electronic properties of the molecule, which is a key strategy in drug discovery for optimizing binding to biological targets. mdpi.com
Furthermore, the methoxymethyl group can be chemically manipulated. For example, ether cleavage could yield the corresponding hydroxymethyl derivative, which can then be further functionalized. The fluorine atom, while generally stable, can under certain conditions be displaced in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups at the 6-position. This multi-faceted reactivity enables the generation of a broad spectrum of pyridine analogs from a single starting material.
Table 1: Examples of Reactions for Diversifying Pyridine Analogs
| Reaction Type | Reagent/Conditions | Product Type |
| N-Acylation | Acid chloride, base | Amide derivative |
| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |
| N-Arylation | Aryl halide, catalyst (e.g., Pd) | Diaryl amine derivative |
| Ether Cleavage | Strong acid (e.g., HBr) | Hydroxymethyl derivative |
Applications in Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and atom economy. researchgate.netrug.nl The functional groups present on this compound make it a suitable component for various MCRs. The primary amino group is a common participant in many well-known MCRs, such as the Ugi and Passerini reactions, which are used to rapidly assemble complex molecular scaffolds.
While specific published examples utilizing this compound in MCRs are not extensively documented, its structural motifs are analogous to other aminopyridines that have been successfully employed in such strategies. researchgate.netnih.gov For example, it could potentially be used in a one-pot synthesis of highly substituted pyridines or other heterocyclic systems by reacting it with aldehydes, ketones, and other suitable reaction partners. nih.govmdpi.com This approach allows for the rapid generation of compound libraries with significant molecular diversity.
Role in Scaffold Diversification and Library Synthesis for Chemical Space Exploration
The exploration of chemical space is a critical aspect of drug discovery and materials science. nih.gov The synthesis of large, diverse libraries of compounds is essential for identifying molecules with desired properties. This compound is an excellent starting point for scaffold diversification and library synthesis due to its multiple points for chemical modification.
Using solid-phase or parallel synthesis techniques, the amino and methoxymethyl groups can be systematically derivatized with a wide range of building blocks. nih.govresearchgate.net This allows for the creation of large libraries of related compounds that systematically explore the chemical space around the core pyridine scaffold. The fluorine atom provides a consistent structural feature that can enhance the drug-like properties of the library members. mdpi.com The ability to generate such libraries efficiently makes this compound a valuable tool for high-throughput screening campaigns aimed at discovering new bioactive molecules.
Q & A
Q. What are the typical synthetic routes for 6-Fluoro-5-(methoxymethyl)pyridin-3-amine, and what key intermediates are involved?
Synthesis often involves sequential functionalization of a pyridine core. A common approach includes:
- Step 1 : Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution in halogenated precursors.
- Step 2 : Introduction of the methoxymethyl group at the 5-position via alkylation or Mitsunobu reactions, depending on the starting material’s reactivity.
- Step 3 : Protection/deprotection strategies for the amine group (e.g., Boc protection) to prevent side reactions during functionalization .
Key intermediates include 5-nitro-6-fluoropyridin-3-amine (for nitro reduction to amine) and halogenated precursors (e.g., 6-chloro-5-(methoxymethyl)pyridin-3-amine) for fluorination .
Q. How is the purity and structural identity of this compound verified in academic research?
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material).
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., fluorinated aromatic protons show distinct splitting patterns).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Elemental Analysis : To verify C, H, N, and F composition .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorination in the synthesis of this compound analogs?
Regioselectivity challenges arise due to competing substitution patterns. Strategies include:
- Directing Groups : Use of temporary substituents (e.g., nitro or sulfonic acid groups) to guide fluorination to the 6-position.
- Metal Catalysis : Palladium-mediated C–H activation for selective fluorination under mild conditions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination efficiency .
Example: highlights trifluoromethyl group stabilization via electron-withdrawing effects, which can be adapted for directing fluorination .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vitro assays?
- Co-solvents : Use DMSO or cyclodextrin-based systems to enhance solubility without destabilizing the compound.
- pH Adjustment : Protonation of the amine group in acidic buffers (pH < 4) increases water solubility.
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the methoxymethyl position while retaining bioactivity .
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Reproducibility Checks : Verify reaction conditions (e.g., catalyst purity, moisture levels).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-fluorinated species or deprotected amines).
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation steps).
Note: reports a 105% yield anomaly, likely due to unaccounted solvent residues or incomplete drying; rigorous drying and NMR quantification are recommended .
Data Contradiction Analysis
Q. How to resolve conflicting data on the biological activity of this compound in kinase inhibition assays?
- Assay Conditions : Compare buffer composition (e.g., ATP concentration differences alter IC values).
- Structural Confirmation : Re-validate compound identity in conflicting studies (impurities may skew results).
- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic activity .
Methodological Guidance
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
